molecular formula C9H14BrN B6331560 1-Propyl-2-methylpyridinium bromide CAS No. 5411-09-6

1-Propyl-2-methylpyridinium bromide

Cat. No.: B6331560
CAS No.: 5411-09-6
M. Wt: 216.12 g/mol
InChI Key: DIJITKCUPZPMFZ-UHFFFAOYSA-M
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Preparation Methods

1-Propyl-2-methylpyridinium bromide can be synthesized through several synthetic routes. One common method involves the quaternization of 2-methylpyridine with 1-bromopropane under reflux conditions . The reaction typically requires a solvent such as acetonitrile or ethanol and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

1-Propyl-2-methylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives.

    Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atom of the pyridinium ring.

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Propyl-2-methylpyridinium bromide can be compared with other pyridinium salts, such as:

These compounds share similar structures but differ in their alkyl chain lengths or counterions, which can affect their physical and chemical properties. For example, 1-Propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide has different solubility and thermal stability compared to this compound .

Properties

IUPAC Name

2-methyl-1-propylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJITKCUPZPMFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60636364
Record name 2-Methyl-1-propylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-09-6
Record name NSC10902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1-propylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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